molecular formula C14H26O B14225100 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol CAS No. 826337-61-5

2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol

Cat. No.: B14225100
CAS No.: 826337-61-5
M. Wt: 210.36 g/mol
InChI Key: DPOOTMNUTISXQN-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol is a bicyclic organic compound with a unique structure characterized by a bicyclo[7.1.0]decane framework. This compound is notable for its four methyl groups and a hydroxyl group attached to the decane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. This reaction often requires the use of strong acids or bases as catalysts and is conducted under elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of bicyclic structures.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    2,6,10,10-Tetramethylbicyclo[4.4.0]decan-5-ol: Similar bicyclic structure but with a different ring size.

    2,6,10,10-Tetramethylbicyclo[3.3.0]decan-5-ol: Another bicyclic compound with a smaller ring system.

    2,6,10,10-Tetramethylbicyclo[5.5.0]decan-5-ol: Larger bicyclic structure with different chemical properties.

Uniqueness

2,6,10,10-Tetramethylbicyclo[710]decan-5-ol is unique due to its specific ring size and the positioning of its functional groups

Properties

CAS No.

826337-61-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.1.0]decan-5-ol

InChI

InChI=1S/C14H26O/c1-9-5-7-11-13(14(11,3)4)10(2)6-8-12(9)15/h9-13,15H,5-8H2,1-4H3

InChI Key

DPOOTMNUTISXQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C2(C)C)C(CCC1O)C

Origin of Product

United States

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